REACTION_SMILES
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[CH3:17][O-:18].[CH3:32][OH:33].[Cl:20][CH2:21][c:22]1[n:23][c:24]2[cH:25][cH:26][cH:27][cH:28][c:29]2[cH:30][cH:31]1.[Na+:19].[OH:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([CH:12]([C:13](=[O:14])[OH:15])[CH3:16])[cH:8][c:9]2[cH:10][cH:11]1>>[O:1]([c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([CH:12]([C:13](=[O:14])[OH:15])[CH3:16])[cH:8][c:9]2[cH:10][cH:11]1)[CH2:21][c:22]1[n:23][c:24]2[cH:25][cH:26][cH:27][cH:28][c:29]2[cH:30][cH:31]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc2ccccc2n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(C(=O)O)c1ccc2cc(O)ccc2c1
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Name
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|
Type
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product
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Smiles
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CC(C(=O)O)c1ccc2cc(OCc3ccc4ccccc4n3)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |